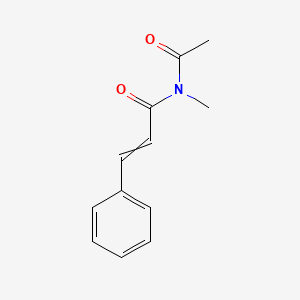

N-Acetyl-N-methyl-3-phenylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-N-methyl-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticonvulsant Activity

Research has identified N-Acetyl-N-methyl-3-phenylprop-2-enamide as a promising candidate for the treatment of epilepsy. Studies indicate that derivatives of this compound class exhibit significant efficacy in various seizure models. For instance, the compound demonstrated anticonvulsant activity in several animal models, including the maximal electroshock test and the 6-Hz psychomotor seizure model .

Preclinical studies have shown that this compound has a favorable safety profile, with cytotoxicity assays indicating safety at concentrations up to 100 µM in certain cell lines . This positions the compound as a lead candidate for further drug development aimed at treating epilepsy and related seizure disorders.

Synthetic Utility

This compound is synthesized through N-acylation reactions involving readily available starting materials. The versatility of this compound in synthetic organic chemistry is highlighted by its ability to undergo various chemical transformations, including oxidation and reduction reactions. These properties make it useful as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biological Activities

Beyond its anticonvulsant properties, this compound is being investigated for other biological activities:

Potential Antimicrobial and Anticancer Properties

Emerging research suggests that compounds structurally related to this compound may exhibit antimicrobial and anticancer activities. Preliminary studies have indicated interactions with specific biological targets involved in these pathways, although detailed mechanistic studies are still required to fully elucidate these effects .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of this compound, researchers utilized multiple seizure models to assess efficacy. The compound was found to significantly reduce seizure frequency and duration in treated animals compared to controls. This study underlines the potential of this compound as a therapeutic agent for managing epilepsy .

Case Study 2: Safety Profile Assessment

A comprehensive safety evaluation was conducted using cytotoxicity assays on HepG2 and H9c2 cell lines. Results indicated that this compound was non-toxic at concentrations up to 100 µM, supporting its further development as a safe therapeutic candidate .

Propiedades

Número CAS |

130296-26-3 |

|---|---|

Fórmula molecular |

C12H13NO2 |

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

N-acetyl-N-methyl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C12H13NO2/c1-10(14)13(2)12(15)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3 |

Clave InChI |

AQMQYUIYSQIFNM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(C)C(=O)C=CC1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.